molecular formula C14H20N2O4S B4707720 N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B4707720
M. Wt: 312.39 g/mol
InChI Key: RRWMLDBTVWHBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins that are involved in normal physiological functions.

Mechanism of Action

Target of Action

A structurally similar compound, parecoxib sodium, is known to be a potent and selective inhibitor ofCOX-2 . COX-2, or Cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

If it acts similarly to parecoxib sodium, it may inhibit the COX-2 enzyme, thereby reducing the production of prostanoids and alleviating inflammation and pain .

Biochemical Pathways

If it inhibits cox-2 like parecoxib sodium, it would affect thearachidonic acid pathway . This could lead to a decrease in the production of prostanoids, which are involved in various physiological processes such as inflammation, pain sensation, and fever.

Result of Action

If it acts like parecoxib sodium, it could lead to a reduction in inflammation and pain by decreasing the production of prostanoids .

Advantages and Limitations for Lab Experiments

N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide is a useful tool for investigating the role of COX-2 in various physiological processes. Its selectivity for COX-2 reduces the risk of gastrointestinal side effects, which is a common problem with traditional NSAIDs. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies.

Future Directions

1. Investigating the role of COX-2 inhibition in cancer prevention and treatment.
2. Developing more potent and selective COX-2 inhibitors with longer half-lives and improved pharmacokinetic properties.
3. Studying the effect of COX-2 inhibition on the immune system and inflammation resolution.
4. Investigating the role of COX-2 inhibition in neuroinflammation and neurodegenerative diseases.
5. Developing new formulations of N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide for improved delivery and efficacy.

Scientific Research Applications

N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various animal models to investigate the role of COX-2 in inflammatory processes. This compound has also been used to study the effect of COX-2 inhibition on various physiological processes such as blood pressure regulation, kidney function, and bone metabolism.

properties

IUPAC Name

N-methyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15-14(17)7-4-12-2-5-13(6-3-12)21(18,19)16-8-10-20-11-9-16/h2-3,5-6H,4,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWMLDBTVWHBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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